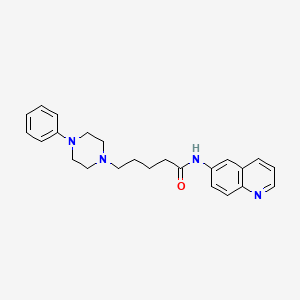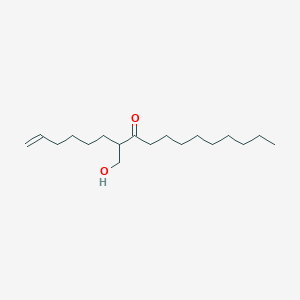
7-(Hydroxymethyl)heptadec-1-EN-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hydroxymethyl)heptadec-1-EN-8-one is an organic compound with the molecular formula C18H34O2. It features a hydroxymethyl group attached to a heptadec-1-en-8-one backbone. This compound is characterized by its unique structure, which includes a ketone group and a hydroxyl group, making it a versatile molecule in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)heptadec-1-EN-8-one typically involves the following steps:
Starting Materials: The synthesis begins with heptadec-1-ene and formaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: Heptadec-1-ene is reacted with formaldehyde in the presence of the base to form the hydroxymethyl group at the 7th position of the heptadec-1-ene chain.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
7-(Hydroxymethyl)heptadec-1-EN-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(carboxymethyl)heptadec-1-EN-8-one.
Reduction: Formation of 7-(hydroxymethyl)heptadec-1-EN-8-ol.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学的研究の応用
7-(Hydroxymethyl)heptadec-1-EN-8-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 7-(Hydroxymethyl)heptadec-1-EN-8-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
7-(Hydroxymethyl)heptadec-1-EN-9-one: Similar structure but with the hydroxymethyl group at the 9th position.
7-(Hydroxymethyl)heptadec-2-EN-8-one: Similar structure but with the double bond at the 2nd position.
7-(Hydroxymethyl)heptadec-1-EN-8-ol: Similar structure but with a hydroxyl group instead of a ketone group.
特性
CAS番号 |
921927-56-2 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC名 |
7-(hydroxymethyl)heptadec-1-en-8-one |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-10-11-13-15-18(20)17(16-19)14-12-8-6-4-2/h4,17,19H,2-3,5-16H2,1H3 |
InChIキー |
YUAPXLMNYZRWIV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C(CCCCC=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
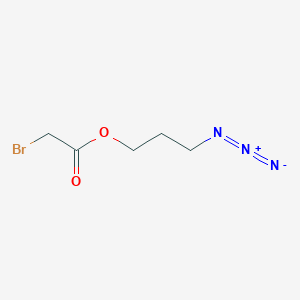
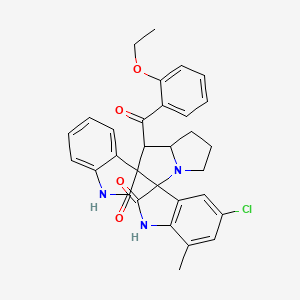
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
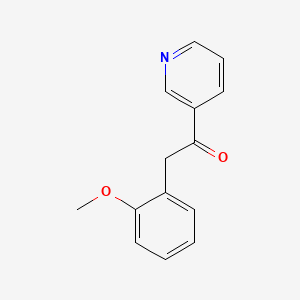

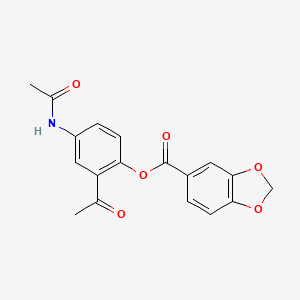
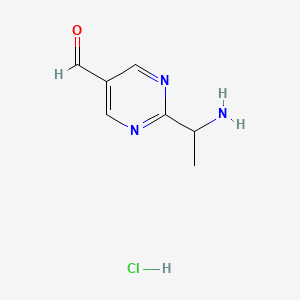

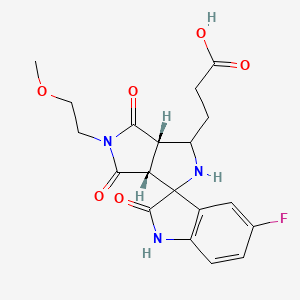
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
